

Spectroscopic Characterization of Tripropyltin Laurate: A Technical Guide

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Compound of Interest

Compound Name: *Tripropyltin laurate*

Cat. No.: *B14609439*

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This technical guide provides a comprehensive overview of the spectroscopic data for **tripropyltin laurate**, an organotin compound of interest in various industrial and research applications. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a synthesized but representative dataset based on established principles of organotin spectroscopy and data from analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and analysis of **tripropyltin laurate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. The key nuclei for analysis are ^1H , ^{13}C , and ^{119}Sn .

Predicted ^1H NMR Data

The ^1H NMR spectrum of **tripropyltin laurate** is characterized by signals corresponding to the propyl groups attached to the tin atom and the laurate chain.

Table 1: Predicted ^1H NMR Chemical Shifts (δ) and Coupling Constants (J) for **Tripropyltin Laurate**

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Sn-CH ₂ -CH ₂ -CH ₃	1.0 - 1.2	t	~ 7.5
Sn-CH ₂ -CH ₂ -CH ₃	1.5 - 1.7	m	-
Sn-CH ₂ -CH ₂ -CH ₃	0.8 - 1.0	t	~ 7.3
O=C-CH ₂ -	2.2 - 2.4	t	~ 7.4
O=C-CH ₂ -CH ₂ -	1.5 - 1.7	m	-
-(CH ₂) ₈ -	1.2 - 1.4	m	-
-CH ₃ (laurate)	0.8 - 0.9	t	~ 6.8

Chemical shifts are referenced to TMS at 0 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for **Tripopyltin Laurate**

Assignment	Chemical Shift (δ , ppm)
Sn-CH ₂ -	18 - 22
Sn-CH ₂ -CH ₂ -	28 - 32
Sn-CH ₂ -CH ₂ -CH ₃	13 - 15
C=O	175 - 180
O=C-CH ₂ -	34 - 38
O=C-CH ₂ -CH ₂ -	24 - 28
-(CH ₂) ₈ - (chain)	22 - 32
-CH ₂ - (chain)	29 - 33
-CH ₂ - (chain)	22 - 26
-CH ₃ (laurate)	13 - 15

Chemical shifts are referenced to TMS at 0 ppm.

Predicted ¹¹⁹Sn NMR Data

¹¹⁹Sn NMR is particularly informative for organotin compounds, with the chemical shift being sensitive to the coordination number of the tin atom. For triorganotin carboxylates, which typically exist as four-coordinate monomers or five-coordinate polymers in solution, the chemical shift can vary. An increase in coordination number generally leads to an upfield shift (to more negative ppm values)[1].

Table 3: Predicted ¹¹⁹Sn NMR Chemical Shift (δ) for **Tripropyltin Laurate**

Coordination Environment	Predicted Chemical Shift (δ , ppm)
Four-coordinate (monomer)	+100 to +150
Five-coordinate (polymer)	-100 to -150

Chemical shifts are referenced to tetramethyltin (SnMe₄) at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. For **tripropyltin laurate**, the key vibrational bands are associated with the carboxylate group and the Sn-C bonds. The position of the carboxylate stretching frequencies can provide insight into its coordination mode (monodentate, bidentate, or bridging)^{[2][3][4][5]}.

Table 4: Predicted Infrared (IR) Absorption Bands for **Tripropyltin Laurate**

Wavenumber (cm ⁻¹)	Assignment	Intensity
2950 - 2850	C-H stretching (alkyl)	Strong
1650 - 1550	Asymmetric COO ⁻ stretching	Strong
1420 - 1380	Symmetric COO ⁻ stretching	Strong
~ 510	Asymmetric Sn-C stretching	Medium
~ 480	Symmetric Sn-C stretching	Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron ionization (EI) is a common technique for organotin compounds.

Table 5: Predicted Mass Spectrometry Fragmentation Pattern for **Tripropyltin Laurate** (Electron Ionization)

m/z	Proposed Fragment
$[M-C_3H_7]^+$	Loss of a propyl group
$[M-OCOC_{11}H_{23}]^+$	Loss of the laurate group
$[Sn(C_3H_7)_2]^+$	Dipropyltin cation
$[SnC_3H_7]^+$	Propyltin cation
$[C_{11}H_{23}CO]^+$	Lauroyl cation
$[C_3H_7]^+$	Propyl cation

M represents the molecular ion. The isotopic pattern of tin would be observable for tin-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **tripropyltin laurate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, C_6D_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional 1H spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.

- Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
- ^{119}Sn NMR Acquisition:
 - Acquire a proton-decoupled ^{119}Sn spectrum.
 - Use a broadband probe tuned to the ^{119}Sn frequency.
 - Reference the spectrum to an external standard of tetramethyltin (SnMe_4).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CS_2) and place it in a liquid cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample holder or the pure solvent.
 - Collect the sample spectrum.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

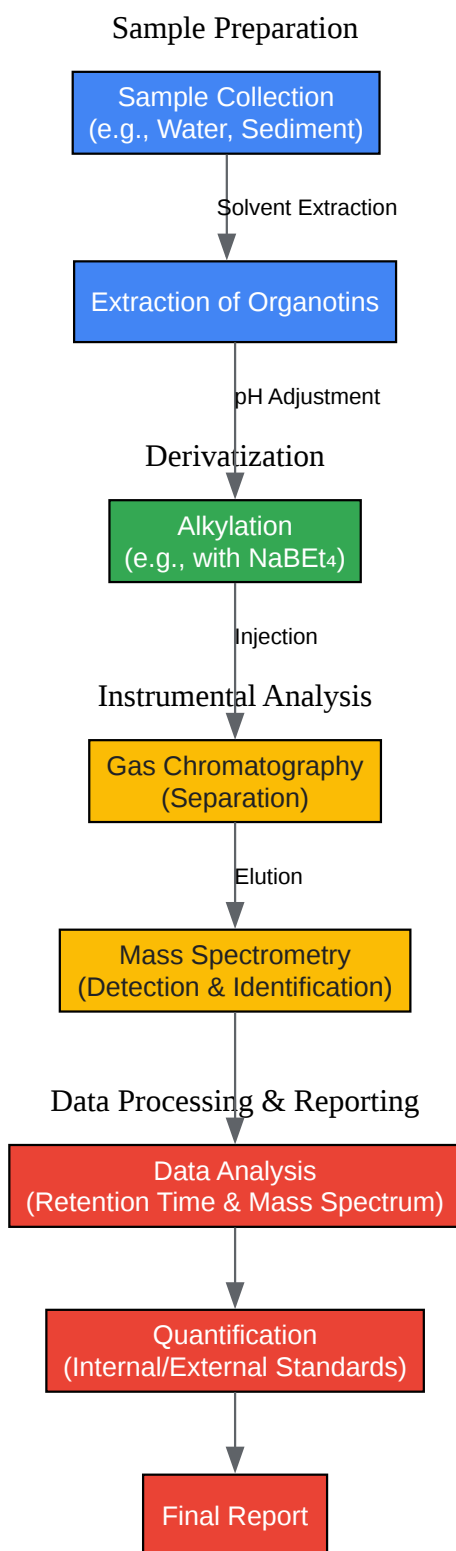
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile organotin compounds, GC-MS is a powerful analytical technique. Organotin carboxylates often require derivatization to increase their volatility[6].

- Derivatization (Ethylation):
 - Dissolve the **tripropyltin laurate** sample in an appropriate solvent.
 - Add an acetate buffer to adjust the pH to around 4.5-5.0.
 - Add a solution of sodium tetraethylborate (NaBEt_4) to ethylate the tin compound.
 - Extract the derivatized compound into an organic solvent like hexane.[6][7][8]
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).
- GC Conditions:
 - Column: Use a non-polar capillary column (e.g., DB-5ms).
 - Injector: Splitless injection at a temperature of $\sim 250^\circ\text{C}$.
 - Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of $10\text{-}20^\circ\text{C}/\text{min}$.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-600).
 - Detector: Electron multiplier.
- Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

Logical Workflow for Organotin Analysis

The following diagram illustrates a typical workflow for the analysis of organotin compounds in a sample matrix.



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Caption: Workflow for the analysis of organotin compounds.

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